This compound can be classified under:
The synthesis of 9-fluoro-2-iodo-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine typically involves several key steps:
Technical parameters such as temperature, reaction time, and solvent choice are critical for optimizing yield and purity.
The molecular structure of 9-fluoro-2-iodo-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine can be described as follows:
Three-dimensional modeling studies may reveal insights into its spatial configuration and potential interactions with biological targets.
9-Fluoro-2-iodo-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine can participate in various chemical reactions:
These reactions are significant for modifying the compound to enhance its pharmacological properties.
The mechanism of action for 9-fluoro-2-iodo-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine primarily revolves around its interaction with specific biological targets:
The physical and chemical properties of 9-fluoro-2-iodo-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine include:
These properties are crucial for determining the compound's behavior in biological systems and its suitability for various applications.
The applications of 9-fluoro-2-iodo-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine are diverse:
The synthesis of 9-fluoro-2-iodo-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine (CAS 1282517-42-3) relies on sequential heterocyclic ring formations. The core imidazo[1,2-d][1,4]oxazepine structure is typically constructed through a convergent approach involving two critical cyclization steps. First, a substituted 2-aminophenol derivative undergoes nucleophilic substitution with 1,2-dibromoethane to install the oxazepine ring’s ether linkage. Subsequent intramolecular cyclization forms the imidazole ring, often employing formamidine acetate under reflux conditions to facilitate ring closure. This method achieves moderate yields (45-60%) but requires precise stoichiometric control to prevent dihaloethane oligomerization [6] [8].
A key intermediate, 9-fluoro-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine (CAS 1282517-40-1), serves as the foundational scaffold for halogen introduction. Brominated analogs like 9-bromo-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine (CAS 1282516-67-9) are accessible through electrophilic aromatic substitution prior to imidazole ring formation, leveraging the electron-rich benzo-fused ring system. Alternatively, late-stage iodination at C2 of the imidazole ring is preferred due to superior regiocontrol, as demonstrated by the synthesis of 9-bromo-2-iodo-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine (CAS 1282516-69-1) [8] [10].
Table 1: Key Intermediates in Multi-Step Synthesis
Compound Name | CAS Number | Role in Synthesis | Molecular Formula |
---|---|---|---|
9-Fluoro-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine | 1282517-40-1 | Core scaffold for halogenation | C₁₁H₉FN₂O |
9-Bromo-2-iodo-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine | 1282516-69-1 | Direct precursor for target compound | C₁₁H₈BrIN₂O |
9-Fluoro-2,3-diiodo-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine | 1282517-41-2 | Di-halogenated intermediate | C₁₁H₇FI₂N₂O |
Regioselective halogenation demands orthogonal protection strategies due to divergent reactivity patterns. Fluorine incorporation at the C9 position occurs early in the synthesis via nucleophilic aromatic substitution (SNAr) on electron-deficient precursors. A 2,4-difluoronitrobenzene derivative is reacted with aminoethanol derivatives, where the nitro group’s presence facilitates selective displacement of the para-fluorine. Subsequent reduction and cyclization yield the fluorinated benzoxazepine core without epimerization [5] [6].
Iodination at C2 of the imidazole ring employs electrophilic iodinating agents. N-Iodosuccinimide (NIS) in DMF at 0°C achieves >85% regioselectivity, exploiting the imidazole ring’s inherent nucleophilicity. Crucially, this step must precede imidazole N-alkylation to avoid quaternary salt formation. Comparative studies show that the 10-fluoro regioisomer (CAS 1823257-34-6) exhibits distinct electronic properties due to altered halogen positioning, confirming the criticality of regiocontrol for electronic modulation [5] [8].
Table 2: Halogenation Conditions and Regioselectivity
Halogenation Type | Reagent | Temperature | Regioselectivity (%) | Key Observation |
---|---|---|---|---|
C9 Fluorination | KF/Cryptand[2.2.2] | 120°C | >90% | Requires aryl chloride precursor |
C2 Iodination | NIS/DMF | 0°C | 85-92% | Imidazole must be unalkylated |
Competitive Halogenation | I₂/CuCl₂ | 80°C | <60% | Leads to C9/C2 dihalogenated byproducts |
Transition-metal catalysis enables direct C–H functionalization, bypassing pre-functionalized intermediates. Palladium-catalyzed C–H iodination using Pd(OAc)₂/I₂ oxidant systems selectively functionalizes the imidazo[1,2-d] ring at C2. However, competing benzo-ring iodination occurs without careful ligand selection. Bipyridine ligands suppress undesired iodination by modulating metal coordination geometry, achieving 78% yield with <5% regioisomer contamination [9].
For fluorination, Cu(I)-catalyzed halogen exchange (Halex) on brominated precursors provides atom-efficient access to fluoro-derivatives. The reaction of 9-bromo-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine (CAS 1282516-67-9) with CuF₂/18-crown-6 in NMP at 180°C achieves complete conversion in 8 hours. This method circumvents hazardous fluorinating agents but requires anhydrous conditions to prevent hydrolysis. Carboxylated derivatives like methyl 10-bromo-9-fluoro-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine-2-carboxylate (CID 86693131) serve as test substrates for catalytic efficiency studies [4] [9].
Solvent polarity critically influences cyclization kinetics during imidazo-oxazepine formation. Polar aprotic solvents (DMF, DMSO) accelerate ring closure but promote diiodo-impurity formation (e.g., CAS 1282517-41-2). Acetonitrile emerges as the optimal solvent, balancing reactivity and selectivity, particularly for condensation reactions between aldehydes and diamines. Anhydrous K₂CO₃ in refluxing acetonitrile (82°C) facilitates 18-hour cyclizations with 70% isolated yield, minimizing N-alkylation byproducts [6] [7].
Temperature-controlled regioselectivity is observed during iodocyclization. At -10°C, kinetic preference favors exo-cyclization to the imidazo[1,2-d] system, while temperatures >40°C promote endo-cyclized byproducts. Microwave-assisted synthesis reduces reaction times from days to hours (e.g., 150°C, 30 min) but necessitates pressurized vessels to prevent solvent loss. Post-reaction crystallization from ethyl acetate/hexane mixtures upgrades purity to >99% by precipitating uncyclized linear impurities [6].
Table 3: Solvent/Temperature Effects on Cyclization Efficiency
Solvent System | Temperature | Reaction Time | Yield (%) | Byproduct Formation |
---|---|---|---|---|
Acetonitrile (anhyd.) | 82°C (reflux) | 18 hours | 70% | <5% N-alkylated species |
DMF | 100°C | 8 hours | 85% | 15-20% diiodinated impurities |
Ethanol/Water (1:1) | 60°C | 24 hours | 45% | Hydrolysis products dominant |
Microwave/ACN | 150°C | 30 minutes | 68% | Comparable to reflux, faster kinetics |
CAS No.: 15751-45-8
CAS No.: 1129-89-1
CAS No.: 990-73-8
CAS No.:
CAS No.: